molecular formula C19H16N4OS2 B2970595 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396749-17-9

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2970595
CAS No.: 1396749-17-9
M. Wt: 380.48
InChI Key: UKKOJIJFZDJHIQ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: is a complex organic compound that features a unique combination of pyridine, thiophene, and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyridine moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Introduction of the thiophene group: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Formation of the carboxamide linkage: This final step involves the reaction of the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution but can include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(pyridin-4-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Uniqueness

The uniqueness of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of selective inhibitors or advanced materials.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-19(15-5-6-17-18(11-15)22-26-21-17)23(9-7-16-4-2-10-25-16)13-14-3-1-8-20-12-14/h1-6,8,10-12H,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOJIJFZDJHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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